2-[Benzyl(methyl)amino]-1-phenylpropan-1-one

Catalog No.
S1518443
CAS No.
16735-30-1
M.F
C17H19NO
M. Wt
253.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Benzyl(methyl)amino]-1-phenylpropan-1-one

CAS Number

16735-30-1

Product Name

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one

IUPAC Name

2-[benzyl(methyl)amino]-1-phenylpropan-1-one

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

InChI

InChI=1S/C17H19NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3

InChI Key

UFQQYJQQRYVVAN-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2

Synonyms

2-(BENZYL METHYL AMINO)-1-PHENYLPROPAN-1-ONE

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is a synthetic organic compound with the molecular formula C₁₇H₁₉NO. It belongs to the class of ketones and features a complex structure that includes a benzyl group, a methyl amino group, and a phenylpropanone backbone. This compound is primarily recognized for its role as a photoinitiator in free radical polymerization reactions, making it valuable in various industrial applications, particularly in the production of polymers and resins.

The compound exhibits a white crystalline appearance and is soluble in organic solvents. Its unique structure allows it to participate in several

  • Wearing gloves, safety glasses, and protective clothing.
  • Working in a well-ventilated fume hood.
  • Following safe disposal procedures.
, including:

  • Oxidation: This compound can be oxidized to yield corresponding amines or other functional groups, depending on the reaction conditions.
  • Reduction: It can also be reduced to form secondary amines or alcohols.
  • Nucleophilic Substitution: The presence of the ketone group allows for nucleophilic attack, leading to the formation of new carbon-nitrogen bonds.
  • Photo

While specific biological activity data for 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is limited, compounds with similar structures often exhibit significant pharmacological properties. Many derivatives of benzylamines are known for their roles as neurotransmitter reuptake inhibitors or as potential therapeutic agents against various diseases. The biological activity of this compound may warrant further investigation, particularly in areas related to neuropharmacology or as potential drug candidates .

The synthesis of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction between propiophenone and N-methylbenzylamine. This reaction typically requires an acid catalyst to facilitate the formation of the ketone.
  • Reduction of Ketones: Starting with appropriate ketones, reduction reactions can yield this compound through various reducing agents.
  • Photochemical Synthesis: Utilizing its photoinitiator properties, this compound can also be synthesized under UV light exposure conditions.

Chemicalbook provides multiple synthetic routes that detail these processes .

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one finds applications primarily in:

  • Polymer Chemistry: As a photoinitiator, it is widely used in free radical polymerization processes to produce various polymers and resins.
  • Coatings and Adhesives: Its ability to initiate polymerization makes it suitable for use in coatings and adhesives that require rapid curing under UV light.
  • Research: The compound serves as a valuable reagent in organic synthesis and material science research .

Interaction studies involving 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one primarily focus on its role as a photoinitiator and its interactions with other chemical species during polymerization. Studies have shown that this compound can form complexes with other monomers or initiators, influencing the kinetics and outcomes of polymerization reactions. Understanding these interactions is crucial for optimizing formulations in industrial applications .

Several compounds share structural similarities with 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-[Benzyl(methyl)amino]-1-phenylpropan-1-oneC₁₇H₂₁NOSimilar structure but different position of amino group
2-(Benzyl amino)-1-phenylpropan-1-oneC₁₆H₁₉NOLacks methyl substitution on nitrogen
(1S,2S)-2-[Benzyl(methyl)amino]-1-phenylpropan-1-olC₁₇H₂₁NOContains an alcohol functional group instead of ketone

The uniqueness of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one lies in its specific arrangement of functional groups that enhance its effectiveness as a photoinitiator compared to similar compounds. Its unique ketone structure combined with the benzyl and methyl amino groups contributes to its distinct reactivity profile and application potential .

Emergence in Scientific Literature

The compound first appeared in synthetic organic chemistry literature as a derivative of propiophenone, with early synthesis methods documented in the 2010s. Its structural similarity to benzyl methyl ketone (BMK), a known precursor in amphetamine production, positioned it as a candidate for forensic investigations into illicit drug manufacturing. Computational studies in the mid-2010s explored its potential as a template for molecularly imprinted polymers (MIPs) targeting BMK detection in aqueous samples.

Evolution of Research Interest

Research interest intensified following the European seizure of 12 tons of BMK in 2025, highlighting the need for precise detection methods. Between 2020–2025, publications focusing on its synthetic pathways increased by 38%, driven by:

  • Its role in developing capacitive sensors with limits of detection (LOD) as low as 1 µM
  • Structural modifications to enhance binding affinity in MIP systems
  • Pharmacological profiling as part of cathinone derivative studies

Positioning Within Synthetic Cathinone Research

This compound occupies a unique niche:

FeatureComparison to Classical Cathinones
SubstituentsN-benzyl/N-methyl vs. simple alkyl
PolarityLogP = 3.24 vs. 1.5–2.8 for others
Detection MethodsMIP-based sensors vs. GC/MS

Its extended aromatic system enables π-π interactions critical for molecular recognition in sensor applications.

Historical Research Milestones

  • 2014: First optimized synthesis reported using sodium percarbonate/ammonium iodide
  • 2021: Demonstrated 87% yield in acetonitrile at 50°C
  • 2023: Commercial availability as analytical reference standard
  • 2024: Incorporated into EU-wide precursor monitoring programs

XLogP3

3.6

Dates

Modify: 2023-08-15

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